DL-Homocysteine is a natural product found in Arabidopsis thaliana and Saccharomyces cerevisiae with data available.
Homocysteine is a uremic toxin. Uremic toxins can be subdivided into three major groups based upon their chemical and physical characteristics: 1) small, water-soluble, non-protein-bound compounds, such as urea; 2) small, lipid-soluble and/or protein-bound compounds, such as the phenols and 3) larger so-called middle-molecules, such as beta2-microglobulin. Chronic exposure of uremic toxins can lead to a number of conditions including renal damage, chronic kidney disease and cardiovascular disease. Homocysteine is a sulfur-containing amino acid that arises during methionine metabolism. Although its concentration in plasma is only about 10 micromolar (uM), even moderate hyperhomocysteinemia is associated with increased incidence of cardiovascular disease and Alzheimer's disease. Elevations in plasma homocysteine are commonly found as a result of vitamin deficiencies, polymorphisms of enzymes of methionine metabolism, and renal disease. Pyridoxal, folic acid, riboflavin, and Vitamin B(12) are all required for methionine metabolism, and deficiency of each of these vitamins result in elevated plasma homocysteine. A polymorphism of methylenetetrahydrofolate reductase (C677T), which is quite common in most populations with a homozygosity rate of 10-15 %, is associated with moderate hyperhomocysteinemia, especially in the context of marginal folate intake. Plasma homocysteine is inversely related to plasma creatinine in patients with renal disease. This is due to an impairment in homocysteine removal in renal disease. Homocysteine is an independent cardiovascular disease (CVD) risk factor modifiable by nutrition and possibly exercise. Homocysteine was first identified as an important biological compound in 1932 and linked with human disease in 1962 when elevated urinary homocysteine levels were found in children with mental retardation. This condition, called homocysteinuria, was later associated with premature occlusive CVD, even in children. These observations led to research investigating the relationship of elevated homocysteine levels and CVD in a wide variety of populations including middle age and elderly men and women with and without traditional risk factors for CVD. (A3281, A3282).
A thiol-containing amino acid formed by a demethylation of METHIONINE.
L-Homocysteine
CAS No.: 6027-13-0
VCID: VC21536891
Molecular Formula: C4H9NO2S
Molecular Weight: 135.19 g/mol
* For research use only. Not for human or veterinary use.

Description |
L-Homocysteine is a non-proteinogenic α-amino acid, closely related to the amino acid cysteine but with an additional methylene bridge (-CH2-) . It plays a crucial role in methionine metabolism and is biosynthesized from methionine by the removal of its terminal Cε methyl group . This compound has been extensively studied due to its association with various health conditions, including cardiovascular diseases and Alzheimer's disease. Biosynthesis and Metabolic PathwaysL-Homocysteine is biosynthesized from methionine through a multi-step process involving S-adenosyl-methionine synthetase . It can be recycled into methionine using N5-methyl tetrahydrofolate as a methyl donor and cobalamin (vitamin B12) as a cofactor . Alternatively, homocysteine can be converted into cysteine via cystathionine β-synthase and cystathionine γ-lyase, with pyridoxine (vitamin B6) acting as a cofactor . Health ImplicationsElevated levels of homocysteine in the blood, known as hyperhomocysteinemia, are associated with increased risks of cardiovascular disease, including atherosclerosis and blood clots . It is also linked to Alzheimer's disease and cognitive decline, possibly due to its neurotoxic effects and impact on methylation reactions . Factors Influencing Homocysteine LevelsHomocysteine levels can be influenced by several factors, including vitamin deficiencies (B6, B12, and folate), genetic polymorphisms (e.g., methylenetetrahydrofolate reductase), and lifestyle factors . High homocysteine levels are often seen in individuals with inadequate intake of these vitamins or with certain genetic predispositions. Research FindingsRecent studies have highlighted the role of homocysteine in cognitive decline and dementia. For instance, elevated homocysteine levels have been associated with increased risk of Alzheimer's disease, particularly in populations with marginal folate intake . Additionally, red cell folate levels have been inversely correlated with homocysteine levels in Alzheimer's patients . |
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CAS No. | 6027-13-0 |
Product Name | L-Homocysteine |
Molecular Formula | C4H9NO2S |
Molecular Weight | 135.19 g/mol |
IUPAC Name | 2-amino-4-sulfanylbutanoic acid |
Standard InChI | InChI=1S/C4H9NO2S/c5-3(1-2-8)4(6)7/h3,8H,1-2,5H2,(H,6,7) |
Standard InChIKey | FFFHZYDWPBMWHY-UHFFFAOYSA-N |
Isomeric SMILES | C(CS)[C@@H](C(=O)O)N |
SMILES | C(CS)C(C(=O)O)N |
Canonical SMILES | C(CS)C(C(=O)O)N |
Melting Point | 232 - 233 °C |
Physical Description | Solid |
Solubility | 148 mg/mL |
Synonyms | 2 amino 4 mercaptobutyric acid 2-amino-4-mercaptobutyric acid Homocysteine Homocysteine, L Isomer Homocysteine, L-Isomer L-Isomer Homocysteine |
Reference | Gutierrez et al. Transition state analogs of 5\'-methylthioadenosine nucleosidase disrupt quorum sensing Nature Chemical Biology, doi: 10.1038/nchembio.153, published online 8 March 2009 http://www.nature.com/naturechemicalbiology Yuan et al. Absolute Metabolite Concentrations and Implied Enzyme Active Site Occupancy in Escherichia coli Nature Chemical Biology, doi: 10.1038/nchembio.186, published online 28 June 2009 http://www.nature.com/naturechemicalbiology |
PubChem Compound | 778 |
Last Modified | Aug 15 2023 |
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